molecular formula C15H19N3O B6136741 N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide

货号 B6136741
分子量: 257.33 g/mol
InChI 键: AJWYNOIGGGJHJD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide, also known as BIA 10-2474, is a small molecule inhibitor that has gained attention in the scientific community for its potential use as a therapeutic agent. This compound belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to modulate the endocannabinoid system.

作用机制

N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 inhibits the FAAH enzyme, which is responsible for the degradation of endocannabinoids. By inhibiting FAAH, N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 increases the levels of endocannabinoids, which in turn modulate pain, anxiety, and other physiological processes. The exact mechanism of action of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 is still under investigation, but it is believed to involve the allosteric modulation of FAAH.
Biochemical and Physiological Effects:
N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 has been shown to increase the levels of endocannabinoids, which are known to modulate pain, anxiety, and other physiological processes. It has also been shown to reduce food intake and body weight in animal models. However, it is important to note that the biochemical and physiological effects of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 are still under investigation, and further research is needed to fully understand its effects on the human body.

实验室实验的优点和局限性

One of the advantages of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 is its specificity for FAAH, which allows for targeted modulation of the endocannabinoid system. However, one of the limitations of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 is its potential for off-target effects, which can lead to unwanted side effects. It is also important to note that the use of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 in lab experiments requires careful consideration of dosage and administration, as well as ethical considerations.

未来方向

There are several future directions for the study of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474. One area of research is the investigation of its potential use as a therapeutic agent for various neurological disorders, including chronic pain, anxiety, and depression. Another area of research is the investigation of its effects on the endocannabinoid system and other physiological processes. Additionally, further research is needed to fully understand the mechanism of action of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 and its potential for off-target effects.

合成方法

The synthesis of N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 involves a multistep process that includes the condensation of 2-methyl-2-propen-1-ol with 1H-benzimidazole-2-carboxylic acid, followed by the reaction with ethyl chloroacetate. The final product is obtained after purification using column chromatography and recrystallization. The yield of the synthesis method is reported to be around 25%.

科学研究应用

N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 has been extensively studied for its potential use as a therapeutic agent for various neurological disorders, including chronic pain, anxiety, and depression. It has been shown to increase the levels of endocannabinoids, which are known to modulate pain and anxiety. N-{1-[1-(2-methyl-2-propen-1-yl)-1H-benzimidazol-2-yl]ethyl}acetamide 10-2474 has also been studied for its potential use in the treatment of obesity, as it has been shown to reduce food intake and body weight in animal models.

属性

IUPAC Name

N-[1-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-10(2)9-18-14-8-6-5-7-13(14)17-15(18)11(3)16-12(4)19/h5-8,11H,1,9H2,2-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWYNOIGGGJHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1CC(=C)C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{1-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]ethyl}acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。